2-(3-Bromophenyl)-2-cyclobutylethan-1-ol
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Overview
Description
2-(3-Bromophenyl)-2-cyclobutylethan-1-ol is an organic compound characterized by a bromophenyl group attached to a cyclobutyl ring through an ethan-1-ol linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-cyclobutylethan-1-ol typically involves the following steps:
Bromination of Phenyl Ring: The bromination of phenyl compounds can be achieved using bromine in the presence of a catalyst such as iron or aluminum bromide.
Formation of Cyclobutyl Ring: The cyclobutyl ring can be synthesized through cyclization reactions involving suitable precursors.
Coupling Reaction: The final step involves coupling the bromophenyl group with the cyclobutyl ring through an ethan-1-ol linkage. This can be achieved using reagents like Grignard reagents or organolithium compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2-cyclobutylethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium cyanide
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(3-Bromophenyl)-2-cyclobutylethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-cyclobutylethan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the cyclobutyl ring provides structural stability. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2-cyclobutylethan-1-ol
- 2-(3-Chlorophenyl)-2-cyclobutylethan-1-ol
- 2-(3-Bromophenyl)-2-cyclopropylethan-1-ol
Uniqueness
2-(3-Bromophenyl)-2-cyclobutylethan-1-ol is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring structures or substituents
Properties
Molecular Formula |
C12H15BrO |
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Molecular Weight |
255.15 g/mol |
IUPAC Name |
2-(3-bromophenyl)-2-cyclobutylethanol |
InChI |
InChI=1S/C12H15BrO/c13-11-6-2-5-10(7-11)12(8-14)9-3-1-4-9/h2,5-7,9,12,14H,1,3-4,8H2 |
InChI Key |
ZFABSUCOGIQVCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(CO)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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